molecular formula C9H18N2 B1282856 octahydro-1H-quinolizin-1-amine CAS No. 80220-52-6

octahydro-1H-quinolizin-1-amine

Cat. No.: B1282856
CAS No.: 80220-52-6
M. Wt: 154.25 g/mol
InChI Key: SHDAASRRPFQHIB-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizin-1-amine is a cyclic amine with the molecular formula C9H18N2. This compound is known for its unique structure, which includes a quinolizidine skeleton.

Scientific Research Applications

Octahydro-1H-quinolizin-1-amine has several scientific research applications:

Safety and Hazards

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . These indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to achieve complete reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizin-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-quinolizin-1-amine is unique due to its specific quinolizidine skeleton with an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDAASRRPFQHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543548
Record name Octahydro-2H-quinolizin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-52-6
Record name Octahydro-2H-quinolizin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-quinolizin-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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